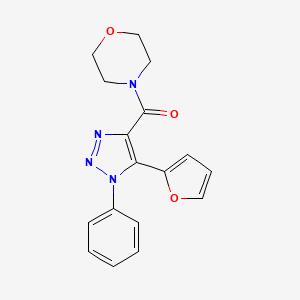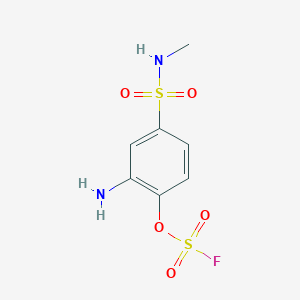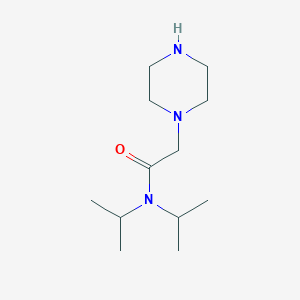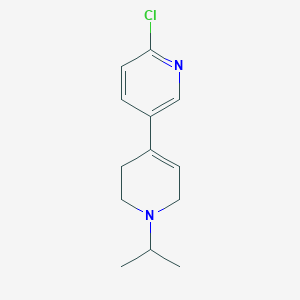
(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
The adamantane derivatives have been investigated for their antiviral properties, notably against influenza viruses. A study by Beare et al. (1972) evaluated the efficacy of an adamantane compound in protecting volunteers against the A-Hong Kong-68 influenza virus. Volunteers treated with the drug showed fewer symptoms, reduced antibody rises, and less virus excretion compared to those receiving a placebo, suggesting the potential of adamantane derivatives in influenza prophylaxis and therapy (Beare, Hall, & Tyrrell, 1972).
Cancer Research
In the realm of cancer research, fluoropyrimidine derivatives, notably S-1, have been explored for their therapeutic potential. The study by Chu et al. (2004) assessed the feasibility of administering S-1, a combination of fluorouracil (5-FU) prodrug tegafur and other modulators, on a once-daily-for-28-day schedule in patients with advanced malignancies. The study highlighted the drug's pharmacokinetic properties, tolerability, and preliminary evidence of anticancer activity, indicating its potential application in treating fluoropyrimidine-sensitive malignancies (Chu et al., 2004).
Drug Metabolism and Pharmacokinetics
The absorption, metabolism, and excretion of pharmacologically active compounds are critical to understanding their efficacy and safety. He et al. (2009) conducted a study on vildagliptin, a dipeptidyl peptidase 4 inhibitor, which shares structural similarities with adamantane derivatives. This research elucidated the metabolic pathways and excretion profiles of vildagliptin in humans, offering insights into the design and development of similar compounds with improved therapeutic profiles (He et al., 2009).
Pharmacogenetics in Chemotherapy
Pharmacogenetic variations significantly influence the efficacy and toxicity of chemotherapy agents, including fluoropyrimidine drugs. Gross et al. (2008) identified a common polymorphism in the dihydropyrimidine dehydrogenase gene (DPYD) strongly associated with fluoropyrimidine-related toxicity in cancer patients. This finding underscores the importance of genetic screening in individualizing chemotherapy to minimize adverse effects and optimize treatment outcomes (Gross et al., 2008).
Propriétés
IUPAC Name |
1-adamantyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-9-21-18(22-10-15)25-16-1-2-23(11-16)17(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14,16H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDSJSEXVIDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)

![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)


![(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)

![N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2708621.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)


![3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2708629.png)
